

A Comparative Meta-Analysis of SARM Efficacy in Muscle Wasting

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of Selective Androgen Receptor Modulators (SARMs) in treating muscle wasting conditions. By synthesizing data from key clinical and preclinical studies, this document aims to offer an objective comparison of various SARMs, detailing their performance based on available experimental data. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

Summary of SARM Efficacy in Muscle Wasting

Selective Androgen Receptor Modulators are a class of investigational compounds designed to selectively target androgen receptors in muscle and bone, thereby minimizing the androgenic side effects associated with traditional anabolic steroids.[1] Clinical trials have demonstrated their potential in increasing lean body mass (LBM) in various populations experiencing muscle wasting due to conditions like cancer cachexia and sarcopenia.[2][3]

Key Findings from Clinical Trials:

- Enobosarm (Ostarine, GTx-024): Has been extensively studied and has shown consistent, dose-dependent increases in LBM in patients with cancer cachexia and in healthy elderly subjects.[2][4] In a Phase II trial involving patients with cancer, those receiving 3 mg of enobosarm showed a median increase of 1.0 kg in total LBM.[2]

- LGD-4033 (Ligandrol): In a 21-day study with healthy young men, LGD-4033 demonstrated a dose-dependent increase in LBM, with the 1.0 mg dose group showing an average increase of 1.21 kg.[\[1\]](#)[\[5\]](#)
- MK-0773: A study in women aged ≥ 65 with sarcopenia showed that MK-0773 significantly increased LBM compared to placebo.[\[3\]](#) However, this increase in muscle mass did not consistently translate to improvements in muscle strength or physical function.[\[3\]](#)
- RAD-140 (Testolone): Preclinical studies in rats and primates have shown potent anabolic effects on muscle.[\[6\]](#)[\[7\]](#) In castrated rats, RAD-140 demonstrated greater muscle stimulation than that of the intact control animals.[\[6\]](#)

While the effect of SARMs on increasing lean body mass is well-documented, the translation of these gains into improved physical function and muscle strength remains an area requiring further investigation.[\[8\]](#) Some studies have shown modest improvements in physical performance, such as stair climb power, but these findings have not been as consistent as the increases in LBM.[\[9\]](#)[\[10\]](#)

Quantitative Data from Key Clinical and Preclinical Studies

The following tables summarize the quantitative outcomes from notable studies on the efficacy of various SARMs in muscle wasting.

Table 1: Efficacy of Enobosarm (Ostarine, GTx-024) in Muscle Wasting

Study (NCT ID)	Population	N	Treatment Arms	Duration	Change in Lean Body Mass (LBM)	Change in Physical Function
Dobs et al. (NCT00467844)[2]	Patients with cancer cachexia	159	Placebo, Enobosarm 1 mg, Enobosarm 3 mg	113 days	Placebo: +0.02 kg (median) ¹ mg: +1.5 kg (median) ³ mg: +1.0 kg (median)	Not statistically significant
Dalton et al.[4]	Healthy elderly men and postmenopausal women	120	Placebo, Enobosarm 3 mg	12 weeks	Placebo: Not reported ³ mg: Dose-dependent increases (P < 0.001 vs placebo)	Significant improvement (P = 0.013, 3 mg vs placebo)
Crawford et al. (POWER1 - G300504) [9]	Patients with NSCLC	~325	Placebo, Enobosarm 3 mg	84 days	LBM responders : 30.4% (Placebo) vs 41.9% (Enobosarm)	SCP responders : 24.2% (Placebo) vs 29.4% (Enobosarm)
Crawford et al. (POWER2 - G300505) [9]	Patients with NSCLC	~325	Placebo, Enobosarm 3 mg	84 days	LBM responders : 37.9% (Placebo) vs 46.5%	SCP responders : 24.8% (Placebo) vs 19.5%

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Table 2: Efficacy of LGD-4033 (Ligandrol) in Healthy Volunteers

Study	Population	N	Treatment Arms	Duration	Change in Lean Body Mass (LBM)
Basaria et al. [1]	Healthy young men	76	Placebo, LGD-4033 0.1 mg, 0.3 mg, 1.0 mg	21 days	Dose-dependent increase; 1.0 mg: +1.21 kg (average)

Table 3: Efficacy of MK-0773 in Sarcopenia

Study (NCT ID)	Population	N	Treatment Arms	Duration	Change in Lean Body Mass (LBM)	Change in Muscle Strength
Papanicolaou et al. (NCT00529659)[3]	Women ≥65 years with sarcopenia	170	Placebo, MK-0773 50mg b.i.d.	6 months	Statistically significant increase vs. placebo (p<0.001)	No significant difference vs. placebo

Table 4: Preclinical Efficacy of RAD-140 (Testolone)

Study	Animal Model	Treatment Arms	Duration	Key Findings
Miller et al.[6]	Castrated immature rats	Vehicle, RAD-140 (various doses), Testosterone Propionate (TP)	11 days	RAD-140 increased levator ani muscle weight above intact control at ≥ 0.1 mg/kg.
Jayaraman et al. [6]	Young nonhuman primates	Vehicle, RAD-140 (0.01, 0.1, 1 mg/kg)	28 days	Mean weight gain of >10% at 0.1 mg/kg, primarily due to increased lean mass.
Crouser et al.[7]	Sprague-Dawley rats with functional overload	Vehicle, RAD-140	14 days	RAD-140 alone significantly increased plantaris muscle fiber cross-sectional area.

Experimental Protocols

Enobosarm (GTx-024) Phase II Trial in Cancer Cachexia (NCT00467844)[2]

- Objective: To assess the efficacy and safety of enobosarm in patients with cancer-induced muscle wasting.
- Study Design: A randomized, double-blind, placebo-controlled, phase 2 trial.
- Participants: Male (>45 years) and postmenopausal female patients with cancer, not obese, with at least 2% weight loss in the previous 6 months.

- Intervention: Participants were randomly assigned (1:1:1) to receive oral enobosarm 1 mg, 3 mg, or placebo once daily for up to 113 days.
- Primary Endpoint: Change in total lean body mass (LBM) from baseline, assessed by dual-energy x-ray absorptiometry (DXA).
- Secondary Endpoints: Physical function (assessed by stair climb time and power), and safety.

LGD-4033 Phase I Trial in Healthy Young Men[1]

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and effects of ascending doses of LGD-4033 on LBM, muscle strength, and sex hormones.
- Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.
- Participants: 76 healthy men aged 21–50 years.
- Intervention: Participants were randomized to receive placebo or 0.1, 0.3, or 1.0 mg of LGD-4033 daily for 21 days.
- Outcome Measures: LBM and fat mass (by DXA), muscle strength, and hormone levels were measured during and for 5 weeks after the intervention.

MK-0773 Phase IIa Trial in Sarcopenia (NCT00529659)[3]

- Objective: To demonstrate an improvement in muscle strength and LBM in sarcopenic frail elderly women treated with MK-0773.
- Study Design: A randomized, double-blind, parallel-arm, placebo-controlled, multicenter, 6-month study.
- Participants: 170 women aged ≥ 65 years with sarcopenia and moderate physical dysfunction.
- Intervention: Participants were randomized (1:1) to receive either MK-0773 50mg twice daily or a placebo. All participants also received Vitamin D and protein supplementation.

- Outcome Measures: LBM (by DXA), muscle strength, and physical performance measures.

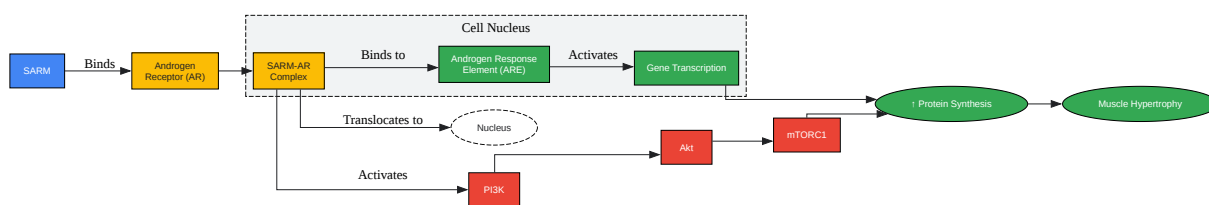
RAD-140 Preclinical Study in Castrated Rats[6]

- Objective: To assess the in vivo androgenic activity of RAD-140.
- Animal Model: Young castrated and intact male rats.
- Intervention: RAD-140 was administered orally at various doses. Testosterone propionate (TP) was used as a comparator.
- Outcome Measures: The primary outcomes were the weights of the levator ani bulbocavernosus muscle (anabolic activity) and the prostate (androgenic activity).

Signaling Pathways and Experimental Workflows

SARM Signaling Pathway in Muscle Hypertrophy

SARMs exert their anabolic effects by binding to the Androgen Receptor (AR) in skeletal muscle. This binding initiates a cascade of downstream signaling events, primarily through the Akt/mTOR pathway, which is a crucial regulator of muscle protein synthesis and hypertrophy.[8]
[11]

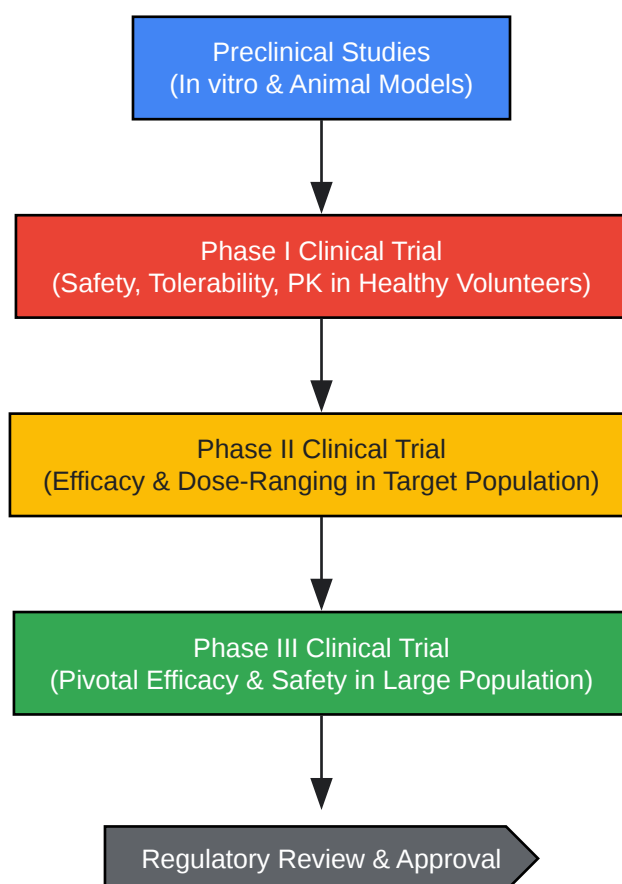


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Caption: SARM-mediated activation of the Androgen Receptor and downstream Akt/mTOR signaling pathway leading to muscle hypertrophy.

Typical Experimental Workflow for SARM Clinical Trials in Muscle Wasting

The clinical development of SARMs for muscle wasting typically follows a structured workflow, from preclinical evaluation to multi-phase human trials.



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Caption: A generalized workflow for the clinical development of SARMs for the treatment of muscle wasting conditions.

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